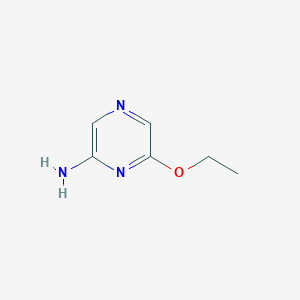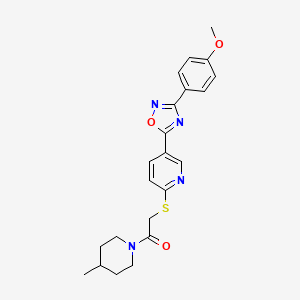
methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride, also known as JNJ-42153605, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of amino acids and has a cyclohexyl group attached to the alpha-carbon.
Mécanisme D'action
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride acts as an antagonist of the NMDA receptor, which is a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and the NMDA receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride can reduce the excitability of neurons and decrease the transmission of pain signals.
Biochemical and Physiological Effects
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride has been shown to have a significant effect on the central nervous system, particularly in the regulation of pain and mood. It has been shown to reduce the sensitivity of neurons to painful stimuli, which can be beneficial in the treatment of neuropathic pain. Additionally, this compound has been shown to have antidepressant and anxiolytic effects, which may be due to its ability to modulate the activity of the NMDA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one of the limitations of this compound is its low bioavailability, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride. One potential application is in the treatment of chronic pain conditions such as neuropathic pain. Further studies are needed to determine the optimal dosing and administration methods for this compound. Additionally, this compound may have potential as a treatment for depression and anxiety, and further studies are needed to explore these applications. Finally, researchers may also investigate the potential use of Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride can be synthesized through a multi-step process involving the condensation of cyclohexanone with glycine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by reacting the resulting amino alcohol with methyl chloroformate and hydrochloric acid.
Applications De Recherche Scientifique
Methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, depression, and anxiety. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. This compound has been studied as a potential treatment for neuropathic pain, which is a chronic pain condition that is often difficult to manage with currently available therapies.
Propriétés
IUPAC Name |
methyl (3R)-3-amino-3-cyclohexylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKGGIKBSIYXFY-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3R)-3-amino-3-cyclohexylpropanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2569476.png)

![N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2569479.png)
![4-(((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2569481.png)
![1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2569482.png)
![3-[1-(2-Chlorophenyl)-2-nitroethyl]-1-hydroxy-2-phenylindole](/img/structure/B2569484.png)
![1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine](/img/structure/B2569486.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2569487.png)

![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2569490.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2569492.png)
